9-Benzyl-9-deazaguanine

PNP inhibition purine salvage pathway enzyme kinetics

9-Benzyl-9-deazaguanine (BzDAG, also referred to as BDG) is a synthetic 9-deazaguanine purine analog in which the 9‑position nitrogen of guanine is replaced by a carbon atom bearing a benzyl substituent. It functions as a potent, orally bioavailable inhibitor of purine nucleoside phosphorylase (PNP; EC 2.4.2.1), an enzyme critical to the purine salvage pathway.

Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
CAS No. 151561-89-6
Cat. No. B117557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Benzyl-9-deazaguanine
CAS151561-89-6
Synonyms9-benzyl-9-deazaguanine
Molecular FormulaC13H12N4O
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C=NC3=C2NC(=NC3=O)N
InChIInChI=1S/C13H12N4O/c14-13-16-10-9(6-8-4-2-1-3-5-8)7-15-11(10)12(18)17-13/h1-5,7,9H,6H2,(H3,14,16,17,18)
InChIKeyVGUWSIPLVTVCTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Benzyl-9-deazaguanine (CAS 151561-89-6) — Structural and Pharmacological Baseline for PNP Inhibitor Procurement


9-Benzyl-9-deazaguanine (BzDAG, also referred to as BDG) is a synthetic 9-deazaguanine purine analog in which the 9‑position nitrogen of guanine is replaced by a carbon atom bearing a benzyl substituent. It functions as a potent, orally bioavailable inhibitor of purine nucleoside phosphorylase (PNP; EC 2.4.2.1), an enzyme critical to the purine salvage pathway [1]. The compound exhibits nanomolar affinity for PNP and has demonstrated pharmacodynamic activity both in cultured cells and in vivo, positioning it as a well‑characterized pharmacological tool among 9‑substituted‑9‑deazaguanines [1][2].

Why Generic 9‑Deazaguanine or Unverified Analogs Cannot Replace 9‑Benzyl‑9‑deazaguanine in PNP‑Targeted Research


The 9‑position substituent is the primary driver of PNP inhibitory potency and pharmacokinetic behavior within the 9‑deazaguanine class. The unsubstituted parent compound 9‑deazaguanine binds calf PNP with a Kd of 160–170 nM [1], whereas introduction of a benzyl group at N9 (BzDAG) yields a Ki of 12 nM, representing a >13‑fold improvement in target engagement [2]. Beyond potency, the benzyl substitution confers oral bioavailability (48% in rat) and prolonged in vivo target inhibition that cannot be assumed for other 9‑aryl or 9‑heteroaryl derivatives without independent validation [2]. Therefore, substituting a generic 9‑deazaguanine analog for 9‑benzyl‑9‑deazaguanine risks substantial loss of biochemical potency, unreliable cellular activity, and unpredictable pharmacokinetics.

Quantitative Evidence Differentiating 9‑Benzyl‑9‑deazaguanine for Procurement Decisions


PNP Inhibitory Affinity: 9‑Benzyl‑9‑deazaguanine versus Parent 9‑Deazaguanine

9‑Benzyl‑9‑deazaguanine (BzDAG) inhibits calf spleen PNP with a Ki of 12 nM [1]. In contrast, the unsubstituted parent 9‑deazaguanine exhibits a Kd of 160–170 nM for calf recombinant PNP measured by isothermal titration calorimetry and fluorimetric titration [2]. Although the assay readouts differ (Ki vs. Kd), the >13‑fold difference in concentration required for enzyme occupancy indicates that the benzyl substituent imparts a substantial gain in target affinity that cannot be achieved with the core scaffold alone.

PNP inhibition purine salvage pathway enzyme kinetics

Oral Bioavailability: A Measured Differentiator in the 9‑Deazaguanine Class

Pharmacokinetic analysis in rats demonstrated that BzDAG is 48% orally bioavailable at a 5 mg/kg dose [1]. Oral bioavailability data for other 9‑substituted‑9‑deazaguanines is largely absent from the peer‑reviewed literature; most analogs in the class have only been characterized for in vitro potency. This places BzDAG among the few 9‑deazaguanine derivatives with publicly documented oral exposure, a critical consideration for studies requiring systemic PNP inhibition without parenteral administration.

oral bioavailability pharmacokinetics rat model

Cellular PNP Inhibition: Potentiation of 6‑Thio‑2′‑deoxyguanosine Toxicity in CEM Cells

In CCRF‑CEM T‑lymphoblastoid cells, the presence of 8.0 μM BzDAG increased the IC50 of 6‑thio‑2′‑deoxyguanosine (T‑dGuo) by approximately 50‑fold, from a baseline of ~0.1 μM to ~5 μM [1]. This demonstrates that BzDAG effectively blocks PNP‑mediated cleavage of T‑dGuo in intact cells, thereby preventing generation of the cytotoxic metabolite 6‑thioguanine. The large shift magnitude confirms potent cellular target engagement at low micromolar concentrations, a feature that distinguishes BzDAG from less cell‑permeable or less potent PNP inhibitors.

cellular pharmacodynamics T‑cell leukemia thiopurine metabolism

In Vivo Target Engagement: Erythrocyte PNP Inhibition Duration After Intravenous Administration

Following a single intravenous dose of 5 mg/kg BzDAG in rats, erythrocyte PNP activity was inhibited by more than 50% for at least 40 minutes post‑administration [1]. This sustained in vivo target engagement confirms that BzDAG reaches the relevant cellular compartment at effective concentrations and maintains PNP suppression over a physiologically meaningful time window. For compounds in the 9‑deazaguanine series, such in vivo pharmacodynamic data are rarely reported, giving BzDAG a significant informational advantage for experimental planning.

in vivo pharmacodynamics erythrocyte PNP duration of inhibition

Procurement‑Relevant Application Scenarios for 9‑Benzyl‑9‑deazaguanine (CAS 151561-89-6)


In Vivo PNP Inhibition Studies Requiring Oral Dosing

When experimental protocols mandate systemic PNP suppression via oral administration, BzDAG is directly applicable at a 5 mg/kg oral dose, based on its documented 48% oral bioavailability in rats [1]. This eliminates the need for intravenous catheters or specialized formulations, simplifying animal husbandry and reducing procedural variability.

Combination Therapy Research with Purine Nucleoside Analogs

In T‑cell leukemia models, co‑administration of 8.0 μM BzDAG with 6‑thio‑2′‑deoxyguanosine produces a predictable 50‑fold rightward shift in the cytotoxicity dose‑response curve [2]. This provides a calibrated system for studying PNP‑dependent activation of thiopurine prodrugs and for evaluating novel anticancer combinations.

Pharmacodynamic Benchmarking of Novel PNP Inhibitors

BzDAG’s well‑characterized erythrocyte PNP inhibition profile (>50% inhibition for ≥40 min at 5 mg/kg i.v. in rat [1]) serves as an in vivo pharmacodynamic standard. Investigators developing next‑generation PNP inhibitors can use BzDAG as a reference compound to benchmark target engagement duration and magnitude under identical experimental conditions.

Structure‑Activity Relationship (SAR) Studies in the 9‑Deazaguanine Series

The 13‑fold potency gain of BzDAG (Ki = 12 nM) over the unsubstituted parent 9‑deazaguanine (Kd = 160 nM) makes it a pivotal reference point for SAR programs [1][3]. Medicinal chemistry teams can use BzDAG as a baseline when exploring alternative 9‑arylmethyl, heteroarylmethyl, or cycloalkylmethyl substituents, directly linking structural modifications to measured PNP affinity changes.

Quote Request

Request a Quote for 9-Benzyl-9-deazaguanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.